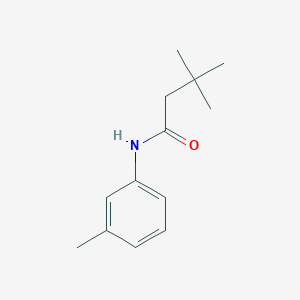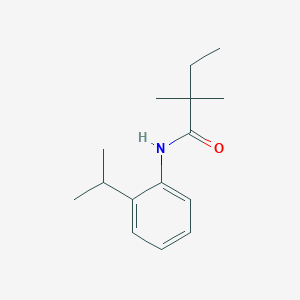![molecular formula C21H15N3O B411827 1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411827.png)
1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of naphthalene, triazole, and quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-1-naphthylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinoline derivatives.
Substitution: Formation of halogenated or alkylated triazoloquinoline derivatives.
Applications De Recherche Scientifique
1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline moiety instead of quinoline.
1,2,4-Triazolo[3,4-a]isoquinoline: Contains an isoquinoline moiety.
1,2,4-Triazolo[3,4-b]thiadiazine: Contains a thiadiazine moiety.
Uniqueness
1-(2-Methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline is unique due to its combination of naphthalene, triazole, and quinoline structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C21H15N3O |
|---|---|
Poids moléculaire |
325.4g/mol |
Nom IUPAC |
1-(2-methoxynaphthalen-1-yl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C21H15N3O/c1-25-18-12-10-14-6-2-4-8-16(14)20(18)21-23-22-19-13-11-15-7-3-5-9-17(15)24(19)21/h2-13H,1H3 |
Clé InChI |
MKRQGIHLVHYBME-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NN=C4N3C5=CC=CC=C5C=C4 |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=NN=C4N3C5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



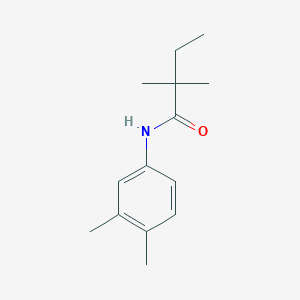

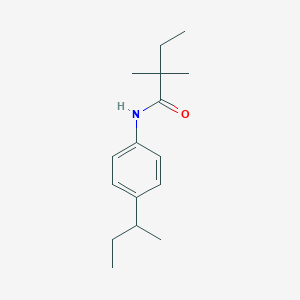



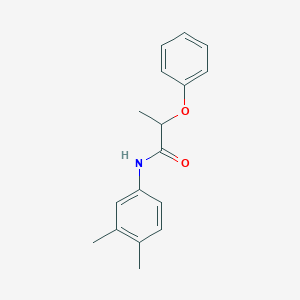



![2-(4-bromophenyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B411765.png)
